molecular formula C10H15N3O B1623948 2-[2-(4-Methoxyphenyl)ethyl]guanidine CAS No. 46350-94-1

2-[2-(4-Methoxyphenyl)ethyl]guanidine

Cat. No.: B1623948
CAS No.: 46350-94-1
M. Wt: 193.25 g/mol
InChI Key: SZYPFABZEFUQBZ-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]guanidine (CAS 46350-94-1) is a guanidine derivative featuring a phenethyl backbone substituted with a para-methoxy group. Guanidine, a strong organic base (pKa ~13.6), is modified here to enhance solubility and bioavailability via the methoxy group, which introduces electron-donating properties and polar interactions.

Properties

CAS No.

46350-94-1

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]guanidine

InChI

InChI=1S/C10H15N3O/c1-14-9-4-2-8(3-5-9)6-7-13-10(11)12/h2-5H,6-7H2,1H3,(H4,11,12,13)

InChI Key

SZYPFABZEFUQBZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN=C(N)N

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural features, molecular properties, and applications of 2-[2-(4-Methoxyphenyl)ethyl]guanidine and its analogs:

Compound Name & CAS Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Activity References
This compound (46350-94-1) 4-Methoxyphenethyl C₁₀H₁₅N₃O 193.25 Enhanced solubility via methoxy group Hypothesized cardiovascular use
1-(4-(((4-Chlorophenyl)thio)methyl)-6-hydroxypyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine (ChemBridge) 4-Methoxyphenyl, chlorophenylthio, pyrimidine C₁₈H₁₇ClN₄OS 380.87 ATP non-competitive CDK5/p25 inhibitor Neurodegenerative disease research
Su-5864 (N/A) Octahydro-1-azocinyl-ethyl C₁₁H₂₃N₅O₄S* 337.39 (free base) Long-acting hypotensive, sympathetic blockade Hypertension treatment
N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine (20815-35-4) Tetramethylguanidine + 4-methoxyphenyl C₁₂H₁₉N₃O 221.30 High lipophilicity, potential toxicity Chemical synthesis intermediate
2,6-Dichlorophenyl-acetyl-guanidine (N/A) 2,6-Dichlorophenylacetyl C₉H₈Cl₂N₃O 247.09 High melting point (225–227°C) Pharmaceutical intermediate
2-[[3-(3-Methoxyphenyl)phenyl]-(4-pyridyl)methyl]guanidine (GMF) Biphenyl-3-methoxy, pyridyl C₂₀H₂₀N₄O 332.40 Steric bulk, CNS receptor interaction Research in receptor targeting

*Assuming sulfate salt for Su-5864.

Key Structural Differences and Implications

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound enhances solubility and may facilitate hydrogen bonding, whereas chloro (e.g., 2,6-dichlorophenyl) or nitro groups (e.g., 2-[(2-nitrophenyl)methylideneamino]guanidine, CAS 102632-31-5 ) increase electrophilicity, altering reactivity and binding affinity.

Pharmacological Activity: Enzyme Inhibition: Compound 6 () inhibits CDK5/p25 via a non-competitive mechanism, likely due to its pyrimidine-thioether scaffold. In contrast, Su-5864 () acts as a long-acting sympathetic blocker, attributed to its azocine ring prolonging receptor interaction. Cardiovascular Effects: Su-5864’s hypotensive action lasts up to 3 weeks post-administration, while the target compound’s simpler structure may offer shorter duration, necessitating frequent dosing.

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution between guanidine and a phenethyl bromide derivative, similar to methods in (amide synthesis). In contrast, analogs like 2-(2-benzylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine () require multi-step reactions involving sulfonamide and triazine coupling.

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